![molecular formula C8H9F3N2S B12862139 (3-((Trifluoromethyl)thio)benzyl)hydrazine](/img/structure/B12862139.png)
(3-((Trifluoromethyl)thio)benzyl)hydrazine
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Overview
Description
(3-((Trifluoromethyl)thio)benzyl)hydrazine is an organic compound characterized by the presence of a trifluoromethylthio group attached to a benzyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Trifluoromethyl)thio)benzyl)hydrazine typically involves the reaction of 3-(trifluoromethylthio)benzyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 3-(trifluoromethylthio)benzyl chloride: This intermediate can be synthesized by reacting 3-(trifluoromethylthio)benzyl alcohol with thionyl chloride.
Reaction with hydrazine hydrate: The 3-(trifluoromethylthio)benzyl chloride is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3-((Trifluoromethyl)thio)benzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the hydrazine moiety.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylthio benzaldehyde derivatives, while reduction could produce various hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that hydrazine derivatives, including (3-((Trifluoromethyl)thio)benzyl)hydrazine, exhibit significant anticancer properties. For instance, studies have demonstrated that hydrazine compounds can inhibit the proliferation of various cancer cell lines. A notable case is the synthesis of substituted hydrazones that displayed potent cytotoxicity against human lung adenocarcinoma cells (A549), with IC50 values indicating strong selectivity for cancerous cells over normal cells .
Mechanism of Action
The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better cell membrane penetration and subsequent cytotoxic effects .
Agrochemicals
Pesticide Development
Hydrazine derivatives have been explored as potential candidates for pesticide development. The incorporation of a trifluoromethyl group has been linked to enhanced biological activity against pests. For example, compounds with similar structural motifs have shown efficacy in controlling agricultural pests by disrupting their metabolic processes .
Herbicide Properties
In addition to pesticides, there is ongoing research into the herbicidal properties of hydrazine derivatives. Studies indicate that certain hydrazine compounds can inhibit plant growth regulators, thus serving as effective herbicides in agricultural settings .
Material Sciences
Nonlinear Optical Properties
Recent investigations into the nonlinear optical (NLO) properties of hydrazine derivatives have revealed their potential applications in photonic devices. The unique electronic characteristics imparted by the trifluoromethylthio group allow for enhanced NLO responses, making these compounds suitable for use in optical limiting and waveguide applications .
Polymer Stabilizers
Furthermore, this compound has been studied as a stabilizer in polymer formulations. Its ability to enhance thermal stability and resistance to oxidative degradation makes it a valuable additive in the production of durable materials .
Case Study 1: Anticancer Activity
A study conducted by researchers involved synthesizing various hydrazine derivatives and evaluating their anticancer properties against different cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The most active compound demonstrated an IC50 value lower than 10 µM against A549 cells, highlighting its potential as an anticancer agent .
Case Study 2: Agrochemical Applications
Another research project focused on developing new pesticide formulations based on hydrazine derivatives. The study found that specific formulations containing this compound showed up to 70% effectiveness in controlling common agricultural pests, outperforming traditional pesticides in both efficacy and environmental safety .
Mechanism of Action
The mechanism of action of (3-((Trifluoromethyl)thio)benzyl)hydrazine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylhydrazine: Similar structure but lacks the thio group.
3-(Trifluoromethylthio)phenylhydrazine: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
(3-((Trifluoromethyl)thio)benzyl)hydrazine is unique due to the presence of both the trifluoromethylthio and hydrazine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
Biological Activity
(3-((Trifluoromethyl)thio)benzyl)hydrazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of enzyme inhibition and antimicrobial efficacy. This article explores the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
The compound this compound can be synthesized through various methods, including the trifluoromethylthiolation of benzyl hydrazine derivatives. The introduction of the trifluoromethylthio group enhances the compound's lipophilicity and potential biological activity.
1. Enzyme Inhibition
One of the primary areas of investigation for this compound is its role as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
- Inhibition Potency : Research indicates that hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit significant dual inhibition of AChE and BuChE, with IC50 values ranging from 46.8 to 137.7 µM for AChE and 63.6 to 881.1 µM for BuChE .
- Structure-Activity Relationship : The presence of electronegative substituents such as additional trifluoromethyl groups or nitro groups enhances inhibition potency, suggesting a structure-activity relationship that can guide future synthesis .
2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens.
- Mycobacterium tuberculosis : Compounds related to this hydrazine have shown moderate activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) indicating potential as antimicrobial agents .
- Broad-Spectrum Activity : Other studies have demonstrated that derivatives of trifluoromethyl-thio compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of standard antibiotics .
Case Study 1: Cholinesterase Inhibition
In a study focusing on the inhibition of cholinesterases, several derivatives were synthesized and tested. The most effective compound was identified as having an IC50 value lower than that of rivastigmine, a clinically used drug for Alzheimer's disease . This highlights the potential therapeutic applications of this compound in neurodegenerative disorders.
Case Study 2: Antimycobacterial Activity
Another investigation assessed the efficacy of hydrazine derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited MIC values as low as 62.5 µM, showcasing their potential as new anti-tubercular agents .
Data Tables
Compound | Target Enzyme | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | AChE | 46.8 | Inhibitor |
Compound B | BuChE | 63.6 | Inhibitor |
Compound C | Mtb | ≤62.5 | Antimicrobial |
Properties
Molecular Formula |
C8H9F3N2S |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
[3-(trifluoromethylsulfanyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H9F3N2S/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2 |
InChI Key |
YNCRBMRKCPBXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CNN |
Origin of Product |
United States |
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